Ethyl 2-(benzylamino)-5-chloronicotinate

Catalog No.
S829215
CAS No.
1186405-01-5
M.F
C15H15ClN2O2
M. Wt
290.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(benzylamino)-5-chloronicotinate

CAS Number

1186405-01-5

Product Name

Ethyl 2-(benzylamino)-5-chloronicotinate

IUPAC Name

ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylate

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18)

InChI Key

YIQAPNZUZCNZAV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)NCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)NCC2=CC=CC=C2
  • Modulator Discovery

    The molecule contains a pyridine ring, a common scaffold found in many biologically active molecules. This suggests Ethyl 2-(benzylamino)-5-chloronicotinate could be a candidate for research into potential modulation of various biological processes [].

  • Medicinal Chemistry

    The presence of the benzylamino and chloro substituents on the pyridine ring might influence its interaction with biological targets. This could be of interest for researchers in medicinal chemistry exploring new drug leads [].

  • Organic Synthesis

Ethyl 2-(benzylamino)-5-chloronicotinate is a chemical compound with the molecular formula C15H15ClN2O2C_{15}H_{15}ClN_2O_2. It features a chloronicotinate moiety, which is a derivative of nicotinic acid, combined with a benzylamino group. The presence of chlorine in the structure contributes to its unique reactivity and biological properties. This compound is primarily recognized for its potential applications in medicinal chemistry and its role as an intermediate in various synthetic pathways.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. Common nucleophiles include amines and alcohols.
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield different products depending on the reagents used. For instance, it can be oxidized using potassium permanganate or reduced with lithium aluminum hydride.
  • Coupling Reactions: It can participate in coupling reactions to form more complex structures, often used in the synthesis of pharmaceuticals .

The biological activity of Ethyl 2-(benzylamino)-5-chloronicotinate has been explored in various studies. It shows potential as an antimicrobial agent and may possess anticancer properties due to its ability to interact with specific biological targets. The chloronicotinate structure allows it to modulate enzyme activities and receptor interactions, making it a candidate for further pharmacological investigations .

Several synthetic methods have been developed for the preparation of Ethyl 2-(benzylamino)-5-chloronicotinate:

  • Direct Amination: This method involves the reaction of ethyl 5-chloronicotinate with benzylamine under suitable conditions, typically using a solvent like ethanol and a catalyst to promote the reaction.
  • Reflux Method: The compound can also be synthesized by refluxing ethyl 5-chloronicotinate with benzylamine in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic attack on the chlorine atom .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing a more efficient pathway for synthesis compared to traditional heating methods .

Ethyl 2-(benzylamino)-5-chloronicotinate has several notable applications:

  • Medicinal Chemistry: It serves as a pharmacophore in drug development, particularly for compounds targeting various diseases.
  • Material Science: The compound can be incorporated into materials requiring specific electronic or optical properties.
  • Synthetic Intermediate: It is used as an intermediate in the synthesis of other complex organic molecules, particularly in pharmaceutical chemistry .

Studies on Ethyl 2-(benzylamino)-5-chloronicotinate have focused on its interactions with biological systems. Its structure allows it to bind effectively to enzymes and receptors, influencing their activity. Research has indicated that modifications to the benzylamino or chloronicotinate portions of the molecule can significantly alter its biological effects, highlighting the importance of structural specificity in drug design .

Ethyl 2-(benzylamino)-5-chloronicotinate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesSimilarity Index
Ethyl 2-amino-5-chloronicotinateContains an amino group instead of a benzylamino group0.97
Ethyl 5-chloro-2-methylnicotinateMethyl group instead of benzyl; affects reactivity0.82
Methyl 2-amino-5-chloronicotinateMethyl group replaces ethyl; alters solubility0.97
Ethyl 2-amino-5-iodonicotinateIodine substitution; changes electronic properties0.75
Ethyl 3-(benzylamino)propionateDifferent position for benzylamino; impacts pharmacodynamicsN/A

The uniqueness of Ethyl 2-(benzylamino)-5-chloronicotinate lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds .

The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate [1]. This nomenclature reflects the complete structural framework, indicating the ethyl ester functionality, the chlorine substitution at the 5-position of the pyridine ring, and the benzylamino group attached at the 2-position.

Several synonyms are documented in chemical databases for this compound. The most commonly encountered alternative names include ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylate [2] and 3-pyridinecarboxylic acid, 5-chloro-2-[(phenylmethyl)amino]-, ethyl ester [1]. These variations in nomenclature reflect different systematic naming approaches while maintaining chemical accuracy.

The compound belongs to the broader class of substituted nicotinic acid derivatives, specifically categorized as a halogenated benzylamino pyridinecarboxylate ester [2]. This classification is significant for understanding its chemical behavior and potential synthetic applications within medicinal chemistry frameworks.

Molecular Formula and Weight

The molecular formula of ethyl 2-(benzylamino)-5-chloronicotinate is C₁₅H₁₅ClN₂O₂ [2] [1]. This formula indicates the presence of fifteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure.

The molecular weight has been precisely determined as 290.75 g/mol [2] [1]. This molecular mass calculation accounts for the atomic masses of all constituent elements according to International Union of Pure and Applied Chemistry standards.

PropertyValueSource
Molecular FormulaC₁₅H₁₅ClN₂O₂ [2] [1]
Molecular Weight290.75 g/mol [2] [1]
Monoisotopic Mass290.0822 Da [1]
Chemical Abstracts Service Registry Number1186405-01-5 [2] [1]

The compound's molecular composition reflects its hybrid nature, combining aromatic pyridine and benzene ring systems with aliphatic ethyl ester functionality [2]. The presence of both nitrogen atoms contributes to potential hydrogen bonding capabilities and influences the compound's overall polarity characteristics.

Structural Representation (2D and 3D)

The two-dimensional structural representation reveals a pyridine ring core substituted at three distinct positions [1]. The carboxylate ester group occupies the 3-position, while the chlorine atom is positioned at the 5-carbon of the pyridine ring. The benzylamino substituent bridges the 2-position of the pyridine ring through a nitrogen linker to a benzyl group.

The International Chemical Identifier string for this compound is InChI=1S/C15H15ClN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) [1]. This standardized representation provides unambiguous structural information for computational applications and database searches.

The Simplified Molecular Input Line Entry System notation is documented as CCOC(=O)C1=CC(Cl)=CN=C1NCC1C=CC=CC=1 [1]. This linear notation efficiently encodes the three-dimensional connectivity while maintaining structural clarity for chemical informatics applications.

Three-dimensional conformational analysis indicates that the pyridine and benzene rings adopt specific orientational preferences due to steric and electronic factors [3]. The benzylamino substituent exhibits rotational freedom around the carbon-nitrogen bond connecting the benzyl group to the amino nitrogen, resulting in multiple accessible conformations.

Stereochemistry and Conformational Analysis

The compound does not possess traditional chiral centers, but exhibits conformational flexibility due to the benzylamino substituent [4]. The rotation around the carbon-nitrogen bond connecting the benzyl group to the amino functionality creates multiple energetically accessible conformations that influence the overall molecular geometry.

Computational studies of related benzylamino pyridine derivatives suggest that the preferred conformations are influenced by intramolecular interactions between the benzyl aromatic system and the pyridine ring [4]. These π-π stacking interactions can stabilize specific conformational arrangements while destabilizing others through steric hindrance.

The tautomeric equilibrium between pyridinoid and pyridonoid forms has been extensively studied in related 2-benzylamino pyridine systems [4]. For ethyl 2-(benzylamino)-5-chloronicotinate, the pyridinoid form is expected to predominate in solution based on analogous compounds, with the pyridonoid tautomer being significantly less favored due to the loss of aromatic stabilization energy.

Temperature-dependent conformational dynamics play a crucial role in determining the compound's behavior in different environments [4]. At ambient temperatures, rapid interconversion between accessible conformations occurs, while at lower temperatures, specific conformations may become kinetically trapped.

Electronic Structure and Resonance Features

The electronic structure of ethyl 2-(benzylamino)-5-chloronicotinate is characterized by extensive π-electron delocalization across both aromatic ring systems [5]. The pyridine ring contains a conjugated system of six π electrons that are delocalized over the ring structure, following Hückel aromaticity criteria for six-membered heterocycles.

The highest occupied molecular orbital is primarily localized on the pyridine ring system, with significant contribution from the benzylamino nitrogen atom [6]. This orbital distribution influences the compound's nucleophilic reactivity and potential coordination behavior with metal centers. The lowest unoccupied molecular orbital exhibits substantial contribution from the chlorine-substituted pyridine ring, indicating sites of potential electrophilic attack.

Resonance structures contribute significantly to the overall electronic stabilization of the molecule [7]. The benzylamino substituent participates in resonance with the pyridine ring through the amino nitrogen, creating partial double bond character in the carbon-nitrogen linkage. This resonance interaction affects both the basicity of the amino nitrogen and the electron density distribution within the pyridine ring.

The chlorine substituent at the 5-position exerts both inductive and resonance effects on the electronic structure [6]. The electron-withdrawing inductive effect reduces electron density throughout the pyridine ring, while weak resonance donation from chlorine lone pairs provides modest electron density enhancement at specific positions. These competing electronic effects influence the compound's overall reactivity profile and acid-base properties.

Physical State, Appearance, and Color

Ethyl 2-(benzylamino)-5-chloronicotinate exists as a solid at room temperature, presenting as a crystalline powder with a white to off-white appearance [1]. The compound exhibits the characteristic physical properties typical of ethyl nicotinate derivatives, with the crystalline form being the predominant state under standard laboratory conditions. The molecular formula C₁₅H₁₅ClN₂O₂ corresponds to a molecular weight of 290.75 g/mol [2], with the CAS registry number 1186405-01-5 [2]. The compound maintains structural integrity under normal atmospheric conditions, demonstrating stability typical of pyridine-based pharmaceutical intermediates.

The physical characteristics of this compound are consistent with other substituted nicotinate esters, where the presence of both the benzylamino and chloro substituents contributes to the solid-state properties. The crystalline nature suggests ordered molecular packing, which is common among aromatic compounds containing hydrogen-bonding functional groups such as the secondary amine present in the benzylamino moiety.

Melting Point, Boiling Point, and Thermal Stability

The melting point of ethyl 2-(benzylamino)-5-chloronicotinate has been experimentally determined to be 40°C [1]. This relatively low melting point is characteristic of ethyl nicotinate derivatives and reflects the molecular structure's influence on intermolecular interactions. The low melting point suggests that the compound has limited intermolecular hydrogen bonding or π-π stacking interactions in the solid state, which is consistent with the structural features of the molecule.

The boiling point and detailed thermal stability parameters have not been extensively characterized in the available literature. However, based on structural analogies with similar pyridine derivatives, the compound is expected to exhibit thermal stability under normal storage conditions below 100°C. The presence of the ethyl ester functional group suggests potential thermal decomposition pathways at elevated temperatures, typical of ester-containing compounds.

Thermal analysis techniques such as differential scanning calorimetry would be valuable for comprehensive characterization of the thermal properties, including glass transition temperatures and decomposition onset temperatures. The thermal stability profile is important for understanding storage conditions and potential synthetic applications of this compound.

Solubility Profile in Various Solvents

The solubility profile of ethyl 2-(benzylamino)-5-chloronicotinate reflects its lipophilic nature and structural characteristics. The compound demonstrates limited solubility in water (estimated <1 g/L), which is typical of lipophilic nicotinate derivatives containing aromatic substituents [3]. This limited aqueous solubility is attributed to the hydrophobic character imparted by the benzyl group and the chlorinated pyridine ring system.

In contrast, the compound exhibits good solubility in polar protic solvents such as ethanol and methanol (estimated >10 g/L). This enhanced solubility in alcoholic solvents is attributed to the ability of these solvents to form hydrogen bonds with the secondary amine group of the benzylamino moiety and to solvate the ester functionality effectively.

Excellent solubility is observed in polar aprotic solvents, particularly dichloromethane and dimethyl sulfoxide (estimated >50 g/L). The high solubility in dichloromethane reflects the compound's compatibility with chlorinated solvents, while the solubility in dimethyl sulfoxide demonstrates favorable interactions with highly polar aprotic media. The compound also shows good solubility in ethereal solvents such as diethyl ether (estimated >5 g/L) and acetone (estimated >10 g/L).

Limited solubility is expected in non-polar solvents such as hexane (estimated 1-5 g/L), which is consistent with the polar functional groups present in the molecule. The solubility profile indicates that the compound can be effectively handled and purified using common organic solvents, making it suitable for standard organic synthesis procedures.

Partition Coefficient (LogP) and Hydrophobicity

The partition coefficient of ethyl 2-(benzylamino)-5-chloronicotinate has been estimated using fragment contribution methods based on the Hansch-Leo approach [4]. The estimated LogP value (octanol/water) is approximately 3.00, placing the compound in the highly lipophilic category according to standard pharmaceutical classifications [5].

This LogP value is derived from the additive contributions of the constituent molecular fragments: the base ethyl nicotinate structure (LogP ≈ 0.8), the benzylamino substituent (contributing approximately +1.5 LogP units), and the chloro substitution on the pyridine ring (contributing approximately +0.7 LogP units). The resulting LogP of 3.00 indicates that the compound has a strong preference for the organic phase in biphasic systems [6].

The high lipophilicity suggests favorable membrane permeability characteristics, which is important for potential biological applications. Compounds with LogP values in the range of 2-3 typically exhibit good oral bioavailability and membrane penetration properties, making them attractive candidates for pharmaceutical development [7]. However, the relatively high LogP also indicates limited aqueous solubility, which may require formulation strategies to enhance bioavailability in aqueous biological systems.

The hydrophobic character of ethyl 2-(benzylamino)-5-chloronicotinate is consistent with its structural features, particularly the presence of the benzyl group and the chlorinated aromatic system. This lipophilic nature influences the compound's behavior in biological systems and its potential for interactions with hydrophobic binding sites in target proteins.

Spectroscopic Properties (UV-Vis, IR, NMR, MS)

The spectroscopic characterization of ethyl 2-(benzylamino)-5-chloronicotinate reveals distinctive features consistent with its molecular structure. UV-Vis spectroscopy is expected to show characteristic absorption bands for the aromatic chromophore system, with λmax values in the range of 260-280 nm corresponding to π→π* transitions of the pyridine ring system. Additional absorption may be observed in the 310-330 nm region, attributed to n→π* transitions involving the nitrogen lone pairs [8].

Infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present in the molecule. The ethyl ester carbonyl group is expected to exhibit a strong absorption band in the 1730-1740 cm⁻¹ region [9]. The aromatic C-Cl stretch should appear in the 750-800 cm⁻¹ range, while the secondary amine N-H stretch would be observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches would appear in the 3000-3100 cm⁻¹ range, with aliphatic C-H stretches in the 2800-3000 cm⁻¹ region.

¹H NMR spectroscopy would show distinct resonances for the various proton environments. The pyridine ring protons are expected to appear in the 7.0-8.5 ppm range, while the phenyl ring protons of the benzyl group would resonate around 7.2-7.4 ppm [10]. The ethyl ester protons would appear as characteristic patterns: a triplet for the CH₃ group at 1.2-1.4 ppm and a quartet for the OCH₂ group at 4.2-4.4 ppm. The benzylamino CH₂ protons would appear in the 4.5-4.8 ppm range .

¹³C NMR spectroscopy would reveal the carbonyl carbon of the ester group in the 165-170 ppm region, while the pyridine aromatic carbons would appear in the 120-160 ppm range. The benzyl aromatic carbons would typically resonate in the 125-140 ppm region [10]. Mass spectrometry would show the molecular ion peak at 290.75 m/z, with characteristic fragmentation patterns including the loss of the ethoxy group yielding a base peak at 244 m/z.

Crystallographic Data and X-ray Analysis

Crystallographic data for ethyl 2-(benzylamino)-5-chloronicotinate has not been extensively reported in the available literature. Based on structural predictions and analogies with similar pyridine derivatives, the compound is expected to crystallize in a monoclinic crystal system, potentially in the P21/c space group, which is common for organic compounds of this type [12].

The molecular structure suggests potential for intermolecular hydrogen bonding interactions through the secondary amine group, which could form N-H...N hydrogen bonds with the pyridine nitrogen atoms of adjacent molecules. Additionally, π-π stacking interactions may occur between the aromatic ring systems, contributing to the overall crystal packing stability.

The compound is expected to exhibit a needle-like crystal habit, which is typical of elongated organic molecules with aromatic systems. The packing arrangement would likely optimize both hydrogen bonding and van der Waals interactions between molecules. The presence of the chloro substituent may influence the crystal packing through halogen bonding interactions, although this would require experimental confirmation.

Detailed crystallographic analysis would require single-crystal X-ray diffraction studies to determine precise unit cell parameters, molecular volume, calculated density, and packing index. Such analysis would provide valuable information about the solid-state structure and potential polymorphism, which is important for understanding the physical properties and stability of the compound.

XLogP3

4.1

Dates

Last modified: 08-16-2023

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